N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide
Overview
Description
“N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide” is an organic compound . It is sold in the form of a solid . The IUPAC name for this compound is "N-[(2Z)-2-amino-2-(hydroxyimino)-1,1-dimethylethyl]acetamide" .
Molecular Structure Analysis
The molecular structure of “N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide” can be represented by the SMILES string “CC(=O)NC1(CCCCCC1)\C(N)=N\O” and the InChI string "1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h15H,2-7H2,1H3,(H2,11,13)(H,12,14)" . The molecular weight of this compound is 213.28 .Physical and Chemical Properties Analysis
“N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide” is a solid at room temperature . The molecular weight of this compound is 159.19 .Scientific Research Applications
Opioid Kappa Agonists : N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide derivatives have been synthesized and evaluated for their biological activity as opioid kappa agonists. These compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide, have been studied for their potential analgesic effects in mouse models (Barlow et al., 1991).
Metabolism of Chloroacetamide Herbicides : Research has explored the metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, which have structures related to this compound. These studies examine the metabolic pathways and potential carcinogenic properties of these compounds (Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis : The compound N-(2-Hydroxyphenyl)acetamide, which is structurally related to this compound, is an intermediate in the synthesis of antimalarial drugs. Studies have been conducted on chemoselective monoacetylation processes using various catalysts and acyl donors (Magadum & Yadav, 2018).
Muscarinic Agonist Activity : Substituted N-(silatran-1-ylmethyl)acetamides, which are derivatives of this compound, have been synthesized and studied for their potential muscarinic agonist activity. These compounds have shown effects on cholinoreceptors in ileal smooth muscle (Pukhalskaya et al., 2010).
Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide, which are related to this compound. These studies explore the processes of acetylation, esterification, and ester interchange in the synthesis of such compounds (Zhou & Shu, 2002).
Safety and Hazards
The safety information available for “N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
Properties
IUPAC Name |
N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-4(10)8-6(2,3)5(7)9-11/h11H,1-3H3,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKDBLSOINTUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(C)(C)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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